2-amino-4-(4-phenylphenyl)-4H-benzo[h]chromene-3-carbonitrile
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Overview
Description
2-amino-4-(4-phenylphenyl)-4H-benzo[h]chromene-3-carbonitrile is a complex organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This particular compound features a benzo[h]chromene core with an amino group, a phenylphenyl substituent, and a carbonitrile group, making it a molecule of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-phenylphenyl)-4H-benzo[h]chromene-3-carbonitrile typically involves multi-component reactions. One common method is the condensation of aromatic aldehydes, malononitrile, and phenols under basic conditions. For instance, the reaction can be carried out in ethanol with piperidine as a catalyst . Another approach involves the use of visible light-initiated, one-pot, multi-component reactions, which are solvent- and catalyst-free, making them environmentally friendly .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry, such as the use of solvent-free and catalyst-free conditions, are likely to be employed to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(4-phenylphenyl)-4H-benzo[h]chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-amino-4-(4-phenylphenyl)-4H-benzo[h]chromene-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-4-(4-phenylphenyl)-4H-benzo[h]chromene-3-carbonitrile involves its interaction with specific molecular targets. For instance, in optical immunoassays, the compound acts as an optical probe that undergoes twisted intramolecular charge transfer (TICT) quenching mechanisms . In antibacterial applications, it disrupts bacterial cell walls, leading to cell death . The exact pathways and molecular targets can vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-(4-formylphenyl)-4H-chromene-3-carbonitrile: Used in optical immunoassays.
2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile: Exhibits antibacterial and corrosion inhibition properties.
2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile: Synthesized under visible light conditions.
Uniqueness
2-amino-4-(4-phenylphenyl)-4H-benzo[h]chromene-3-carbonitrile is unique due to its specific structural features, such as the benzo[h]chromene core and the phenylphenyl substituent
Properties
IUPAC Name |
2-amino-4-(4-phenylphenyl)-4H-benzo[h]chromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O/c27-16-23-24(20-12-10-18(11-13-20)17-6-2-1-3-7-17)22-15-14-19-8-4-5-9-21(19)25(22)29-26(23)28/h1-15,24H,28H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHROIMOZXFLFRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3C4=C(C5=CC=CC=C5C=C4)OC(=C3C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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